Superior Selectivity in Cysteine-to-Dehydroalanine Conversion: Reduced Stapling vs. Dibromoadipamide
In the conversion of cysteine residues to dehydroalanine (Dha) in a model peptide (H2N-LTFCEYWAQLCSAA-CO2H), methyl 2,5-dibromopentanoate (reagent 4) demonstrates significantly reduced formation of undesired stapled by-products compared to the common reagent dibromoadipamide (reagent 3). At a reagent-to-peptide ratio of greater than 5:1, little to no stapling was observed with methyl 2,5-dibromopentanoate, whereas even at a 50:1 ratio, residual stapled peptide was still observed with dibromoadipamide. [1] This differential reactivity is attributed to the unsymmetrical nature of the reagent, which enforces a rapid α-bromoacyl alkylation followed by a slower ω-alkyl bromide reaction, preventing intramolecular cross-linking.
| Evidence Dimension | Undesired stapled by-product formation |
|---|---|
| Target Compound Data | Little to no stapling observed at reagent-to-peptide ratios > 5:1 |
| Comparator Or Baseline | Dibromoadipamide: Residual stapled peptide observed even at 50:1 reagent-to-cysteine ratio |
| Quantified Difference | Target compound enables clean conversion at >5:1 ratio; comparator fails to achieve complete suppression even at 50:1 ratio |
| Conditions | Reaction with peptide H2N-LTFCEYWAQLCSAA-CO2H in DMSO/H2O, monitored by LC-MS |
Why This Matters
This data directly quantifies the superior chemoselectivity of methyl 2,5-dibromopentanoate, which is essential for achieving high-purity Dha-modified peptides and avoiding costly purification steps in protein engineering workflows.
- [1] Morrison, P. M., Foley, P. J., Warriner, S. L., & Webb, M. E. (2015). Chemical generation and modification of peptides containing multiple dehydroalanines. Chemical Communications, 51(70), 13470-13473. View Source
